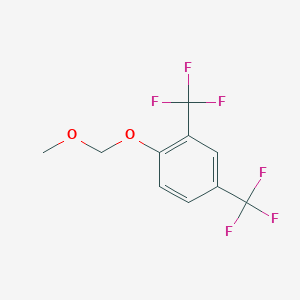

1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene

Descripción

Significance of Aryl Fluorides in Contemporary Organic Chemistry

Role of Trifluoromethyl Groups in Chemical Design

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and is frequently incorporated into bioactive compounds. nih.gov Its significance stems from a unique combination of characteristics:

High Electronegativity: The three fluorine atoms create a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby acidic protons and alter the electron density of the aromatic ring. nih.gov This deactivation of the ring makes it less susceptible to oxidative metabolism. nih.gov

Increased Lipophilicity: The -CF3 group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to cross biological membranes, a critical factor for drug efficacy. nih.gov

Metabolic Stability: The strength of the C-F bonds makes the trifluoromethyl group exceptionally resistant to enzymatic degradation, often leading to a longer biological half-life for drugs containing this moiety.

Steric Influence: While larger than a hydrogen atom, the -CF3 group can act as a bioisostere for other groups, like a methyl or chloro group, influencing how a molecule fits into a biological target such as an enzyme's active site. springernature.com

Table 1: Key Properties of the Trifluoromethyl Group in Chemical Design

| Property | Description | Impact on Molecular Behavior |

| Electronic Effect | Strong electron-withdrawing (-I effect) | Deactivates aromatic ring, increases acidity of nearby groups, enhances metabolic stability. nih.govwikipedia.org |

| Lipophilicity | High (Hansch π parameter ≈ +0.88) | Improves membrane permeability and absorption. nih.gov |

| Steric Size | Larger than hydrogen or fluorine, comparable to isopropyl | Influences binding affinity to biological targets. nih.gov |

| Metabolic Resistance | Resistant to oxidative metabolism | Increases in vivo half-life of drug candidates. |

Strategic Importance of Aromatic Functionalization

Aromatic functionalization is the process of introducing or modifying functional groups on an aromatic ring. This strategy is central to organic synthesis as it allows for the precise tuning of a molecule's physical, chemical, and biological properties. By strategically placing substituents on an aromatic core, chemists can control factors such as solubility, reactivity, and biological activity. The introduction of trifluoromethyl groups is a prime example of strategic functionalization, used to enhance the performance of pharmaceuticals and advanced materials. Common functional groups in medicinal chemistry, such as trifluoromethyl and cyano groups, are often well-tolerated in synthetic transformations. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O2/c1-17-5-18-8-3-2-6(9(11,12)13)4-7(8)10(14,15)16/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQOUTMXAVFBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxymethoxy 2,4 Bis Trifluoromethyl Benzene

De Novo Synthesis Approaches to the Aromatic Core

The formation of the 2,4-bis(trifluoromethyl)benzene scaffold is a critical undertaking in the synthesis of the target molecule. This can be approached through either direct functionalization of a pre-existing aromatic ring or by building the ring system through multi-step conversions from acyclic precursors.

Directed Aromatic Functionalization Strategies

Directed aromatic functionalization offers a powerful means to control the regioselectivity of substituent placement on a benzene (B151609) ring. One prominent strategy is directed ortho-metalation (DoM), where a directing metalation group (DMG) guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. For the synthesis of a 2,4-disubstituted pattern, a meta-directing group can be utilized to functionalize the C2 and C4 positions sequentially.

While direct, selective bis-trifluoromethylation of benzene or aniline (B41778) at the 2 and 4 positions simultaneously is challenging, a plausible strategy involves the functionalization of a pre-substituted benzene ring. For instance, starting with 1,3-bis(trifluoromethyl)benzene, which is commercially available, one could envision an electrophilic amination or nitration. However, the strong deactivating nature of the two trifluoromethyl groups makes electrophilic aromatic substitution difficult. A more viable approach is the lithiation of 1,3-bis(trifluoromethyl)benzene, which has been shown to occur regioselectively at the 2-position, followed by quenching with an appropriate electrophile to introduce a functional group that can later be converted to an amino or hydroxyl group.

Multi-Step Conversions from Precursors

A more common and often more controllable approach involves the multi-step synthesis from readily available precursors. A key intermediate for the synthesis of the target molecule is 2,4-bis(trifluoromethyl)aniline. The synthesis of this intermediate can be achieved through various routes. One documented method involves the introduction of trifluoromethyl groups onto an aniline derivative. This can be accomplished using Friedel-Crafts acylation followed by reduction.

A general retrosynthetic analysis for polysubstituted benzenes suggests identifying the directing effects of the substituents to plan the sequence of their introduction. For a 2,4-bis(trifluoromethyl) substituted aromatic ring, a common precursor is 2,4-bis(trifluoromethyl)aniline. The synthesis of this aniline derivative can start from simpler benzene derivatives through a series of nitration, reduction, and trifluoromethylation steps. For example, a multi-step synthesis could begin with the nitration of a suitable toluene (B28343) derivative, followed by transformations to introduce the trifluoromethyl groups and the amino functionality in the desired positions.

A documented laboratory-scale synthesis of the immediate precursor, 2,4-bis(trifluoromethyl)phenol (B2654674), starts from 2,4-bis(trifluoromethyl)aniline. evitachem.com This conversion is a classic example of a diazonium salt reaction. The aniline is treated with sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures to form the corresponding diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous acidic solution to yield the desired phenol (B47542). evitachem.com

The final step to obtain 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is typically achieved by reacting 2,4-bis(trifluoromethyl)phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA). The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or diethyl ether.

Introduction of Trifluoromethyl Groups

The incorporation of trifluoromethyl (-CF3) groups into an aromatic ring is a pivotal step in the synthesis and is often the most challenging. The strong electron-withdrawing nature of the -CF3 group significantly influences the reactivity of the aromatic ring. Several distinct strategies have been developed for trifluoromethylation, which can be broadly categorized as electrophilic, nucleophilic, and radical pathways.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic aromatic ring. These reagents are typically hypervalent iodine compounds (e.g., Togni reagents) or sulfonium (B1226848) salts (e.g., Umemoto reagents). These powerful electrophilic trifluoromethylating agents can react with electron-rich aromatic compounds, such as phenols and anilines, to introduce a trifluoromethyl group. For the synthesis of 2,4-bis(trifluoromethyl)aniline, a stepwise electrophilic trifluoromethylation of aniline could be envisioned, though controlling the regioselectivity to obtain the desired 2,4-isomer can be challenging and may lead to a mixture of products. The reactivity of the aromatic ring is crucial, and the presence of an activating group like an amino or hydroxyl group facilitates this type of reaction.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation introduces a "CF3-" equivalent to an electrophilic aromatic ring, typically an aryl halide or a related derivative. A common source of the trifluoromethyl nucleophile is trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent, which requires activation by a fluoride (B91410) source. Copper-catalyzed nucleophilic trifluoromethylation of aryl halides is a widely used method. For instance, an aryl iodide can be coupled with a trifluoromethyl source, such as TMSCF3 or potassium trifluoroacetate, in the presence of a copper catalyst to yield the corresponding trifluoromethylated arene. This approach could be applied in a multi-step synthesis where halogenated precursors are used to build the 2,4-bis(trifluoromethyl)benzene core.

Installation of the Methoxymethoxy Group

The introduction of the methoxymethyl protecting group onto the aromatic hydroxyl precursor, 2,4-bis(trifluoromethyl)phenol, is a crucial step in the synthesis of the target compound. This transformation is generally accomplished via nucleophilic substitution.

The etherification of 2,4-bis(trifluoromethyl)phenol to form its MOM ether is typically carried out by reacting the phenol with a methoxymethylating agent in the presence of a base. A widely used and effective method involves chloromethyl methyl ether (MOM-Cl) as the electrophile. The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base to form the more nucleophilic phenoxide anion, which then displaces the chloride from MOM-Cl.

Commonly employed bases for this transformation are non-nucleophilic amines, such as N,N-diisopropylethylamine (DIPEA), or inorganic bases like anhydrous potassium carbonate. orgsyn.org The choice of solvent and temperature is critical for optimizing the reaction yield and minimizing side products. Dichloromethane (DCM) is a frequent choice of solvent when using DIPEA, with reactions often proceeding efficiently at temperatures ranging from 0 °C to room temperature. orgsyn.org Alternatively, using potassium carbonate as the base often involves solvents like acetone, and the reaction may require heating under reflux to achieve completion.

Another approach for methoxymethylation utilizes dimethoxymethane (B151124) in the presence of an acid catalyst, which can be a safer alternative to the highly reactive and potentially hazardous chloromethyl methyl ether.

| Methoxymethylating Agent | Base | Solvent | Typical Temperature |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to Room Temperature |

| Chloromethyl methyl ether (MOM-Cl) | Potassium Carbonate (K₂CO₃) | Acetone | Reflux |

| Dimethoxymethane | (Acid Catalyst, e.g., ZnBr₂) | Toluene | Room Temperature to 45 °C |

The formation of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene from its phenolic precursor is an inherently regioselective process. The precursor molecule, 2,4-bis(trifluoromethyl)phenol, possesses a single acidic proton on the phenolic hydroxyl group. In the presence of a base, this is the most reactive site for deprotonation, leading to the formation of a phenoxide ion.

This phenoxide is the active nucleophile in the subsequent etherification step. The reaction mechanism involves the nucleophilic attack of this phenoxide on the electrophilic carbon atom of the methoxymethylating agent (e.g., MOM-Cl). This selective reaction at the oxygen atom ensures that the methoxymethyl group is installed exclusively on the hydroxyl group, resulting in the formation of the desired O-alkylated product, an aryl methoxymethyl ether, rather than undergoing C-alkylation on the aromatic ring. The high reactivity of the phenoxide oxygen compared to the carbon atoms of the electron-deficient trifluoromethyl-substituted benzene ring guarantees the high regioselectivity of this transformation.

Purification and Isolation Techniques in Synthetic Protocols

Following the synthesis, the crude product, 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, must be isolated and purified to remove unreacted starting materials, reagents, and any byproducts. Standard purification techniques for non-polar to moderately polar organic compounds are typically employed.

Flash column chromatography using silica (B1680970) gel is a highly effective and widely used method for the purification of methoxymethyl-protected phenols. chemicalbook.com This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

For a compound like 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, which is more non-polar than its phenolic precursor, a solvent system of low to moderate polarity is typically used. A common choice for the eluent is a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297). chemicalbook.com By gradually increasing the proportion of the polar solvent, compounds are eluted from the column in order of increasing polarity. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure desired product.

Depending on the physical properties of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, crystallization or distillation can be viable purification methods.

Crystallization is a powerful technique for purifying solid compounds. The presence of fluorine atoms in aromatic compounds can influence their crystal packing and often leads to well-defined crystalline solids. nih.govrsc.org The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Upon slow cooling, the solubility of the compound decreases, allowing for the formation of a crystal lattice that excludes impurities. The choice of solvent is critical; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.

Distillation is suitable for the purification of thermally stable liquids. If the target compound is a liquid with a sufficiently high boiling point and is stable at that temperature, vacuum distillation can be used to separate it from non-volatile impurities or from components with significantly different boiling points. This method takes advantage of differences in vapor pressure to achieve separation.

| Technique | Principle of Separation | Applicable Physical State | Key Considerations |

|---|---|---|---|

| Flash Chromatography | Differential adsorption and polarity | Solid or Liquid | Choice of stationary and mobile phases |

| Crystallization | Differential solubility | Solid | Solvent selection and cooling rate |

| Distillation | Differential vapor pressure (boiling point) | Liquid | Thermal stability and pressure control |

Reactivity Profiles and Mechanistic Investigations of 1 Methoxymethoxy 2,4 Bis Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) Studies

The benzene (B151609) ring of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is influenced by the opposing electronic demands of its substituents. The methoxymethoxy (-OCH2OCH3) group is a strong activating group, donating electron density to the ring through resonance. Conversely, the two trifluoromethyl (-CF3) groups are potent electron-withdrawing groups, deactivating the ring towards electrophilic attack via a strong negative inductive effect (-I).

Regioselectivity and Positional Isomerism in EAS

The orientation of an incoming electrophile onto the aromatic ring is dictated by the directing effects of the existing substituents. In this molecule, the directing effects are in direct competition.

The trifluoromethyl group is a powerful deactivating, meta-directing group. youtube.com Its strong electron-withdrawing nature destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This destabilization is most pronounced when the positive charge is located on the carbon atom directly attached to the -CF3 group (ipso-position) or at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, where the positive charge of the intermediate is further away from the deactivating influence of the trifluoromethyl group. In 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the -CF3 group at position 2 directs incoming electrophiles to position 6 (ortho to the methoxymethoxy group and meta to itself) and position 4 (which is already substituted). The -CF3 group at position 4 directs electrophiles to position 6 (ortho to the methoxymethoxy group and meta to itself) and position 2 (which is already substituted). Therefore, both trifluoromethyl groups synergistically direct an incoming electrophile to the C-6 position.

The methoxymethoxy group, similar to an alkoxy group, is a strong activating, ortho, para-director. libretexts.orgyoutube.com The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, thereby stabilizing the sigma complex formed upon electrophilic attack at these sites. youtube.com In the case of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the methoxymethoxy group at position 1 directs incoming electrophiles to the ortho positions (C-2 and C-6) and the para position (C-4). However, positions 2 and 4 are already substituted with trifluoromethyl groups. Therefore, the primary directing influence of the methoxymethoxy group is towards the C-6 position.

In situations with competing directing groups, the most powerfully activating group generally dictates the position of substitution. In 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the methoxymethoxy group is a strong activator, while the trifluoromethyl groups are strong deactivators. Therefore, the ortho, para-directing influence of the methoxymethoxy group is expected to dominate.

As analyzed above, both the activating and deactivating groups favor substitution at the C-6 position. The methoxymethoxy group directs ortho to itself, and since the C-2 position is blocked, it strongly favors the C-6 position. The trifluoromethyl groups both direct meta to their own positions, which also corresponds to the C-6 position. This synergistic directionality leads to a strong prediction that electrophilic aromatic substitution on 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene will occur predominantly at the C-6 position.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene

| Substituent | Position | Directing Effect | Predicted Position(s) of Substitution |

| -OCH2OCH3 | 1 | Ortho, Para-directing (Activating) | 6 (ortho), 2 (ortho, blocked), 4 (para, blocked) |

| -CF3 | 2 | Meta-directing (Deactivating) | 6 (meta), 4 (meta, blocked) |

| -CF3 | 4 | Meta-directing (Deactivating) | 6 (meta), 2 (meta, blocked) |

| Overall Prediction | Predominantly at C-6 |

Kinetic and Thermodynamic Aspects of EAS Reactions

Relative Reaction Rate Comparison (Qualitative)

| Compound | Substituents | Expected Relative Rate of EAS |

| Anisole | -OCH3 | Much faster than benzene |

| Benzene | - | 1 |

| Toluene (B28343) | -CH3 | Faster than benzene |

| 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | -OCH2OCH3, 2x -CF3 | Slower than benzene |

| 1,3-Bis(trifluoromethyl)benzene | 2x -CF3 | Much slower than benzene |

Transition State Analysis in Arenium Ion Formation

The two trifluoromethyl (-CF₃) groups at the ortho and para positions exert a powerful deactivating effect on the aromatic ring through a combination of strong negative inductive (-I) and hyperconjugative effects. This deactivation substantially increases the energy barrier for the formation of the corresponding arenium ion. Consequently, electrophilic aromatic substitution reactions on 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene are expected to be considerably sluggish and require harsh reaction conditions.

The methoxymethoxy (-OCH₂OCH₃) group, being an ortho, para-director, would direct incoming electrophiles to the positions ortho and para to itself. However, in this specific molecule, these positions are already occupied by the trifluoromethyl groups. Therefore, electrophilic attack would be directed to the remaining activated positions, though still significantly deactivated by the adjacent -CF₃ groups. A computational analysis would be necessary to precisely model the transition state energies and predict the most likely site of electrophilic attack and the associated activation barriers.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electronic properties of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene make it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. The presence of two such groups on the benzene ring of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene renders the aromatic system highly electron-deficient. This pronounced electron deficiency is a critical activating factor for SNAr reactions. The -CF₃ groups stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy of the reaction.

The general mechanism for an SNAr reaction on a related substrate is depicted below:

General SNAr Reaction Scheme

Where Ar-X is the aromatic substrate, and Nu⁻ is the nucleophile.

While specific kinetic data for 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is not available, studies on analogous compounds with strong electron-withdrawing groups show significantly enhanced rates of nucleophilic substitution.

While traditional SNAr reactions are often carried out without a catalyst, modern organic synthesis frequently employs transition metal catalysts, particularly palladium and copper complexes, to facilitate these transformations under milder conditions and with a broader range of nucleophiles. The choice of ligand coordinated to the metal center can have a profound impact on the efficiency and selectivity of the catalytic cycle.

For a hypothetical catalyzed SNAr reaction involving 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the ligand would play a crucial role in the oxidative addition and reductive elimination steps. Electron-rich and sterically bulky phosphine (B1218219) ligands, for example, are known to promote the oxidative addition of aryl halides to the metal center. The specific ligand would need to be carefully selected to optimize the reaction with the electron-deficient aromatic ring of the target compound.

Table 1: Hypothetical Ligand Effects on a Catalyzed SNAr Reaction

| Ligand Type | Potential Effect on Reactivity | Example |

|---|---|---|

| Bulky, electron-rich monophosphines | May enhance the rate of oxidative addition and reductive elimination. | t-Bu₃P |

| Bidentate phosphines | Can stabilize the catalytic species and influence regioselectivity. | BINAP |

| N-heterocyclic carbenes (NHCs) | Strong sigma-donors that can form highly active catalysts. | IPr |

Reactions Involving the Methoxymethoxy Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities due to its stability under a range of conditions and its susceptibility to cleavage under specific acidic conditions.

The MOM ether in 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene can be cleaved through acid-catalyzed hydrolysis to reveal the corresponding phenol (B47542). adichemistry.comwikipedia.org The general mechanism involves protonation of one of the ether oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the phenol. This is typically followed by reaction with water and subsequent loss of formaldehyde (B43269) and methanol.

The presence of the strongly electron-withdrawing trifluoromethyl groups is expected to influence the rate of this deprotection. These groups decrease the electron density on the aromatic ring and, by extension, on the phenolic oxygen. This may affect the lability of the MOM group, potentially requiring stronger acidic conditions for efficient cleavage compared to MOM-protected phenols with electron-donating substituents.

Table 2: Common Reagents for MOM Deprotection

| Reagent | Typical Conditions |

|---|---|

| Hydrochloric Acid (HCl) | Methanol, room temperature to reflux |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758), room temperature |

| p-Toluenesulfonic Acid (p-TsOH) | Methanol or Acetone, room temperature |

| Lewis Acids (e.g., MgBr₂) | Ethereal solvents, room temperature |

Note: The optimal conditions for the deprotection of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene would need to be determined experimentally.

Under specific conditions, the methoxymethoxy group can undergo transacetalization reactions in the presence of another alcohol and an acid catalyst. This would result in the exchange of the methoxy (B1213986) group for another alkoxy group. However, such transformations are less common than the complete deprotection of the MOM group.

Other transformations of the ether linkage are conceivable but would likely require specialized reagents. For instance, reductive cleavage of the ether is generally not a facile process for this type of substrate.

Transformations of the Trifluoromethyl Groups

The trifluoromethyl group (CF₃) is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bond. However, under specific and often harsh reaction conditions, these groups can be induced to undergo transformations.

Defluorination and Fluoride (B91410) Exchange Reactions

Defluorination of trifluoromethylarenes is a challenging transformation that typically requires potent reagents. Partial defluorination to a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group, or complete hydrodefluorination to a methyl group (CH₃), can be achieved under certain reductive conditions.

For analogous bis(trifluoromethyl)benzene derivatives, methods such as reduction with magnesium (Mg⁰) have been reported for hydrodefluorination. Another approach involves the use of superacids, which can facilitate protolytic defluorination, leading to the formation of carbonyl or carboxyl groups. It is plausible that 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene could undergo similar transformations, although the specific reagents and conditions required would need to be experimentally determined.

Fluoride exchange reactions, where one or more fluorine atoms of the trifluoromethyl group are replaced by other halogens, are also known for some trifluoromethyl-substituted aromatics. These reactions are often catalyzed by Lewis acids.

Table 1: Potential Defluorination Reactions of Aromatic Trifluoromethyl Groups

| Reaction Type | General Reagents | Potential Products from 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |

| Hydrodefluorination | Reducing agents (e.g., Mg⁰, silanes) | 1-(Methoxymethoxy)-2-(difluoromethyl)-4-(trifluoromethyl)benzene, 1-(Methoxymethoxy)-2,4-bis(difluoromethyl)benzene, etc. |

| Protolytic Defluorination | Superacids (e.g., CF₃SO₃H) | 2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid (from one CF₃ group) |

Note: This table is illustrative and based on the reactivity of related compounds, not on experimental data for 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene.

Functionalization at the Trifluoromethyl Moiety

Beyond the removal or exchange of fluorine atoms, the trifluoromethyl group can sometimes be converted into other functional groups. These transformations often proceed through radical intermediates or highly reactive cationic species.

For instance, under photoredox catalysis conditions, the C-F bond of a trifluoromethyl group on an aromatic ring can be cleaved to generate a difluoroalkyl radical. This radical can then participate in various carbon-carbon or carbon-heteroatom bond-forming reactions, allowing for the introduction of new substituents at the benzylic position.

Another potential transformation is the conversion of a trifluoromethyl group into a carboxylic acid or its derivatives. This is typically achieved under harsh hydrolytic conditions, often in the presence of strong acids or bases at elevated temperatures. The stability of the methoxymethoxy protecting group under such conditions would be a critical consideration.

Table 2: Potential Functionalization Reactions of Aromatic Trifluoromethyl Groups

| Reaction Type | General Approach | Potential Products from 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |

| Radical Alkylation/Arylation | Photoredox Catalysis | 1-(Methoxymethoxy)-2-(1,1-difluoroalkyl)-4-(trifluoromethyl)benzene |

| Hydrolysis to Carboxylic Acid | Strong Acid/Base, Heat | 2-(Methoxymethoxy)-5-(trifluoromethyl)benzoic acid |

Note: This table is illustrative and based on the reactivity of related compounds, not on experimental data for 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene.

Applications and Synthetic Utility of 1 Methoxymethoxy 2,4 Bis Trifluoromethyl Benzene in Advanced Organic Synthesis

Role as a Key Building Block in Multi-Step Syntheses

The primary utility of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene lies in its function as a stable, yet readily deprotected, intermediate in complex synthetic sequences. The electron-withdrawing nature of the two trifluoromethyl groups significantly increases the acidity of the parent phenol (B47542), making its hydroxyl proton reactive in the presence of bases, organometallics, or nucleophiles. The MOM protecting group circumvents this reactivity, allowing for selective modifications at other positions on the aromatic ring.

This MOM-protected phenol is an ideal precursor for the synthesis of highly substituted, complex fluorinated aromatic molecules. With the hydroxyl group masked, the aromatic ring can undergo reactions such as ortho-directed metalation. Treatment with a strong base like n-butyllithium could selectively deprotonate the ring position between the methoxymethoxy and trifluoromethyl groups, creating a potent nucleophile. This intermediate can then react with a wide array of electrophiles to introduce new functional groups. Subsequent acidic workup removes the MOM group, revealing the phenol and yielding a multi-substituted product that would be difficult to access directly. This strategy is central to the construction of advanced intermediates for pharmaceuticals and agrochemicals where precise substitution patterns are required. beilstein-journals.org

The robust nature of the methoxymethyl ether makes it compatible with a variety of reaction conditions, including palladium-catalyzed cross-coupling reactions. acs.org This allows for the introduction of substituents at positions on the benzene (B151609) ring that may have been functionalized with a halide or triflate. For instance, a bromo- derivative of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene could undergo Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds. The MOM group's stability under these conditions ensures that the protected hydroxyl does not interfere with the catalytic cycle. acs.org This versatility allows chemists to use the compound as a scaffold, building up molecular complexity before a final deprotection step unmasks the phenolic moiety for further derivatization or to serve as a key pharmacophore.

The table below summarizes the strategic advantage of using the MOM-protected form compared to the free phenol in key synthetic transformations.

| Reaction Type | Reactivity of 2,4-Bis(trifluoromethyl)phenol (B2654674) (Unprotected) | Utility of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene (MOM-Protected) |

| Ortho-metalation | Acid-base reaction occurs; the acidic proton on the hydroxyl group is removed by the strong base, preventing ring deprotonation. | The inert MOM group allows for regioselective deprotonation of the aromatic ring, enabling the introduction of various electrophiles. |

| Cross-Coupling | The free hydroxyl can interfere with the catalyst or reagents, leading to side reactions or catalyst deactivation. | The protected ether is stable under typical cross-coupling conditions, facilitating the formation of C-C and C-heteroatom bonds. acs.org |

| Nucleophilic Addition | The acidic proton can quench nucleophiles or bases needed for the reaction. | The protected form allows for reactions requiring basic or nucleophilic conditions to proceed without interference. |

Contributions to Materials Chemistry Research

The 2,4-bis(trifluoromethyl)phenyl moiety is a highly desirable structural unit in materials science. Its incorporation into polymers and other advanced materials can impart enhanced thermal stability, chemical resistance, solubility in organic solvents, and favorable dielectric properties (low dielectric constant). researchgate.netnih.gov 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene represents a key precursor for creating the monomers used in the synthesis of these high-performance materials.

π-conjugated systems are fundamental to the field of organic electronics, forming the basis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.orgrsc.org The electronic properties of these systems can be finely tuned by the introduction of electron-withdrawing or -donating groups. The strongly electron-withdrawing nature of the two CF3 groups makes the 2,4-bis(trifluoromethyl)phenyl unit a valuable component for creating electron-deficient (n-type) materials. nih.gov Synthetic routes to complex π-conjugated molecules often involve multi-step sequences where protecting groups are essential. The MOM-protected compound can be elaborated into a larger conjugated structure via cross-coupling reactions before deprotection and conversion of the resulting phenol into an ether linkage, connecting it to another part of the conjugated backbone.

High-performance polymers such as poly(arylene ether)s and polyimides benefit significantly from the inclusion of fluorine. researchgate.netacs.org The introduction of bulky, fluorinated side groups like the bis(trifluoromethyl)phenyl moiety disrupts chain packing, which increases solubility and processability while lowering the dielectric constant—a critical property for microelectronics applications. nih.gov Monomers for these polymers are often synthesized from fluorinated phenols. 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene can be functionalized and then deprotected to yield a bisphenol monomer, which can then be polymerized.

In supramolecular chemistry, fluorinated aromatic rings are known to participate in non-covalent interactions such as anion-π interactions and halogen bonding. The distinct electronic and steric profile of the 2,4-bis(trifluoromethyl)phenyl group makes it an attractive component for designing host molecules for anion recognition or for directing the self-assembly of complex architectures. rsc.org The MOM-protected intermediate allows for the construction of elaborate molecular frameworks that, upon deprotection, expose the phenol group to act as a hydrogen-bond donor or a coordination site within the final supramolecular assembly.

The table below details the property enhancements imparted by the 2,4-bis(trifluoromethyl)phenyl ether moiety in functional polymers.

| Property | Enhancement Mechanism | Application Area |

| Thermal Stability | High C-F bond energy and stability of the aromatic ether linkage. | Aerospace, high-temperature coatings. |

| Solubility | Bulky CF3 groups disrupt polymer chain packing, reducing crystallinity. researchgate.net | Solution-processable films, advanced membranes. |

| Low Dielectric Constant | Low polarizability of the C-F bond and increased free volume from bulky groups. nih.gov | Microelectronics, 5G communication materials. |

| Chemical Resistance | Fluorine atoms shield the polymer backbone from chemical attack. | Industrial coatings, chemically resistant seals. |

Use in Catalyst Development and Ligand Design

The development of new ligands is crucial for advancing transition-metal catalysis. The electronic and steric properties of a ligand dictate the reactivity, selectivity, and stability of the catalyst. The 2,4-bis(trifluoromethyl)phenyl group is an attractive substituent for ligands due to its strong electron-withdrawing character and significant steric bulk. These features can be used to modulate the electronic density at the metal center and to create a specific coordination environment that may favor a desired catalytic outcome.

1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene can serve as a starting material for such ligands. Following deprotection to the phenol, the oxygen atom can act as a donor in phenoxide-based ligands. Alternatively, the aromatic ring can be further functionalized, for example by introducing phosphine (B1218219) groups, to create multidentate ligands. For instance, ortho-lithiation of the MOM-protected compound followed by reaction with chlorodiphenylphosphine (B86185) and subsequent deprotection would yield a phosphine-phenol (P,O) ligand. Such ligands are widely used in catalysis for reactions like polymerization and cross-coupling. The strong electron-withdrawing effect of the two CF3 groups would make the resulting catalyst highly electrophilic and potentially more reactive.

No Publicly Available Research on the Application of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene in Chiral Synthesis and Asymmetric Catalysis

Despite a thorough investigation of scientific databases and literature, no specific applications of the chemical compound 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene in the synthesis of chiral auxiliaries, chiral ligands, or in the field of asymmetric catalysis have been reported.

While the presence of trifluoromethyl groups and a methoxymethyl (MOM) ether protecting group suggests potential for creating structurally unique and electronically distinct molecules, there is currently no published research that details the use of this specific compound as a precursor for chiral auxiliaries or ligands. Consequently, there are no studies investigating its utility in asymmetric catalysis.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion on its role in the synthesis of chiral auxiliaries and ligands or its investigations in asymmetric catalysis as requested. The scientific community has not, to date, published any work on these specific applications for this compound.

Advanced Spectroscopic and Computational Analysis of 1 Methoxymethoxy 2,4 Bis Trifluoromethyl Benzene

Elucidation of Electronic Structure and Reactivity Parameters

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, DFT calculations would provide valuable information about its geometry, stability, and electronic characteristics. These calculations would serve as the foundation for the analyses described below.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. For 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the HOMO would likely be localized on the electron-rich methoxymethoxy group and the benzene (B151609) ring, indicating these are the probable sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. The LUMO is expected to be distributed over the electron-deficient trifluoromethyl groups and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

A hypothetical FMO analysis for 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene would yield specific energy values for the HOMO, LUMO, and the energy gap, which would be presented in a data table.

Hypothetical FMO Data Table

| Molecular Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (LUMO-HOMO) | Value not available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface.

Electron-Rich Regions (Negative Potential): These areas, typically colored red or yellow, indicate regions with a higher probability of attracting electrophiles. In 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the oxygen atoms of the methoxymethoxy group would be expected to show a negative electrostatic potential.

Electron-Poor Regions (Positive Potential): These regions, usually colored blue, are susceptible to nucleophilic attack. The trifluoromethyl groups, due to the high electronegativity of fluorine, would create significant regions of positive electrostatic potential.

Neutral Regions: Areas with intermediate potential are often colored green.

An EPS map would visually confirm the reactive sites predicted by FMO analysis.

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity.

Hypothetical Global Reactivity Descriptors Data Table

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Value not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Value not available |

| Global Softness (S) | 1/(2η) | Value not available |

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. By calculating the condensed Fukui functions for each atom, one can pinpoint the exact atoms most likely to participate in a chemical reaction.

Quantum Molecular Dynamics Simulations

Quantum Molecular Dynamics (QMD) simulations could be employed to study the dynamic behavior of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. These simulations would provide insights into its vibrational properties and how the molecule behaves at finite temperatures. QMD could also be used to explore reaction pathways and transition states involving this compound, offering a more dynamic picture of its reactivity than static DFT calculations.

Conformational Analysis and Stereochemical Considerations

A conformational analysis of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene would involve identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. The primary focus would be on the rotation around the C-O bonds of the methoxymethoxy group and the C-C bonds connecting the trifluoromethyl groups to the benzene ring.

The analysis would aim to identify the most stable conformer (the one with the lowest energy) and the energy barriers for rotation between different conformers. This information is crucial for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties. Due to the presence of bulky trifluoromethyl groups, steric hindrance would play a significant role in determining the preferred conformation.

As 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene does not possess any chiral centers, it does not have stereoisomers (enantiomers or diastereomers). Therefore, stereochemical considerations beyond conformational analysis are not applicable.

Dihedral Angle Studies and Molecular Flexibility

The methoxymethoxy (-OCHOCH) group introduces significant flexibility. The rotation around the Ar-O, O-CH, and CH-O bonds would lead to various spatial arrangements of the methoxymethyl moiety relative to the benzene ring. Computational studies on similar aromatic ethers suggest that the preferred conformation would be a result of the balance between electronic effects (e.g., resonance between the oxygen lone pairs and the aromatic system) and steric hindrance.

The trifluoromethyl (-CF) groups, while symmetrically substituted on the benzene ring in related molecules, are known to have low rotational barriers. researchgate.net However, their bulky nature can influence the orientation of adjacent substituents. In the case of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the C-C-F bond angles are expected to deviate slightly from a perfect tetrahedral geometry due to steric repulsion with neighboring atoms. researchgate.net

A hypothetical data table for key dihedral angles, based on computational chemistry predictions for similar molecules, is presented below. It is important to note that these are estimated values and would require experimental validation.

| Dihedral Angle | Predicted Value (degrees) |

| C2-C1-O-CH2 | 10 - 30 |

| C1-O-CH2-O | 60 - 80 |

| O-CH2-O-CH3 | 170 - 190 |

| C1-C2-C-F (ortho CF3) | 0 - 20 |

| C3-C4-C-F (para CF3) | 0 - 20 |

Influence of Steric Effects on Reactivity and Structure

Steric effects play a crucial role in determining the structure and reactivity of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. wikipedia.org The two trifluoromethyl groups are bulky and electron-withdrawing, significantly influencing the molecule's properties. nih.gov

The steric hindrance imposed by the -CF group at the 2-position would likely restrict the rotation of the methoxymethoxy group. This steric clash would disfavor conformations where the methoxymethyl moiety is oriented towards the ortho -CF group. This restricted rotation can impact the molecule's ability to interact with other molecules or active sites in a biological system.

Furthermore, the steric bulk of the trifluoromethyl groups can affect the planarity of the benzene ring. While benzene is inherently planar, significant steric strain from bulky substituents can cause minor puckering of the ring. The presence of two -CF groups could lead to slight out-of-plane deviations of the carbon atoms to which they are attached.

From a reactivity standpoint, the steric hindrance around the methoxymethoxy group could shield it from certain chemical reactions. For instance, acid-catalyzed cleavage of the methoxymethyl ether might be slower compared to a less sterically hindered analogue. wikipedia.orgorganic-chemistry.org

Investigation of Intermolecular Interactions

The nature of intermolecular interactions in the solid state of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene would be multifaceted, involving a combination of hydrogen bonding and van der Waals forces.

Hydrogen Bonding Networks

While 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene does not possess classical hydrogen bond donors (like -OH or -NH), it can act as a hydrogen bond acceptor. The oxygen atoms of the methoxymethoxy group and the fluorine atoms of the trifluoromethyl groups are potential acceptor sites. libretexts.orglibretexts.org

In a crystalline environment, weak C-H···O and C-H···F hydrogen bonds would likely be significant in directing the crystal packing. The aromatic C-H groups and the methyl C-H groups could act as donors to the oxygen and fluorine acceptors of neighboring molecules. The geometry and strength of these interactions would be highly dependent on the specific packing arrangement adopted by the molecules.

A table of potential hydrogen bond interactions is provided below, with hypothetical distances based on studies of similar fluorinated and ether-containing organic compounds.

| Donor | Acceptor | Predicted Distance (Å) |

| C-H (aromatic) | O (ether) | 2.2 - 2.6 |

| C-H (methyl) | O (ether) | 2.3 - 2.7 |

| C-H (aromatic) | F (trifluoromethyl) | 2.4 - 2.8 |

| C-H (methyl) | F (trifluoromethyl) | 2.5 - 2.9 |

Van der Waals Interactions in Crystal Packing

Van der Waals forces are expected to be a dominant factor in the crystal packing of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. researchgate.net The large, polarizable trifluoromethyl groups would contribute significantly to dispersive forces.

Comparative Analysis of 1 Methoxymethoxy 2,4 Bis Trifluoromethyl Benzene with Analogues and Derivatives

Structural and Electronic Comparisons with Related Benzene (B151609) Derivatives

The structural and electronic properties of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene are best understood through a comparative lens, examining simpler analogues to delineate the individual and collective contributions of its functional groups.

Mono-trifluoromethylated and Mono-methoxymethoxybenzene Analogues

The introduction of a single trifluoromethyl (-CF3) group to a benzene ring, as in trifluoromethylbenzene, significantly alters the electronic landscape. The strong inductive effect of the three fluorine atoms withdraws electron density from the ring, making it more electron-deficient than benzene. This electron withdrawal is reflected in a higher ionization potential and a lower energy of the highest occupied molecular orbital (HOMO), indicating reduced nucleophilicity.

Conversely, a methoxymethoxy (-OCH2OCH3) group, similar to a methoxy (B1213986) (-OCH3) group, acts as an electron-donating group. The lone pairs on the oxygen atom adjacent to the ring can participate in resonance, donating electron density to the aromatic system. This electron donation increases the electron density of the ring, particularly at the ortho and para positions, raises the HOMO energy, and lowers the ionization potential, thereby activating the ring towards electrophilic attack. The methoxymethoxy group is slightly less activating than a methoxy group due to the potential for the second oxygen to inductively withdraw electron density from the first.

| Compound | Key Substituent(s) | Predominant Electronic Effect | Impact on Benzene Ring |

|---|---|---|---|

| Trifluoromethylbenzene | -CF3 | Strongly Electron-Withdrawing (Inductive) | Deactivated |

| Methoxymethoxybenzene | -OCH2OCH3 | Electron-Donating (Resonance) | Activated |

| 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene | -OCH2OCH3, -CF3 | Competing Donating and Withdrawing Effects | Moderately Deactivated/Activated |

Bis(trifluoromethyl)benzene Isomers

The presence of two trifluoromethyl groups, as seen in the isomers of bis(trifluoromethyl)benzene, profoundly deactivates the aromatic ring. The positions of these powerful electron-withdrawing groups influence the distribution of electron density. In 1,3-bis(trifluoromethyl)benzene, the inductive effects are additive, leading to a highly electron-deficient ring. For 1,4-bis(trifluoromethyl)benzene, the symmetrical arrangement of the groups results in a significant withdrawal of electron density across the entire ring. The 1,2-isomer experiences steric hindrance between the adjacent bulky trifluoromethyl groups, which can cause some distortion of the benzene ring from planarity. This steric strain can also influence the electronic communication between the substituents and the ring.

In 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the two trifluoromethyl groups at positions 2 and 4 create a strongly electron-deficient environment, particularly at the carbons to which they are attached and at the ortho and para positions relative to them.

| Compound Isomer | Substituent Positions | Key Structural/Electronic Features |

|---|---|---|

| 1,2-Bis(trifluoromethyl)benzene | ortho | Potential for steric hindrance and ring distortion. |

| 1,3-Bis(trifluoromethyl)benzene | meta | Additive inductive electron withdrawal. |

| 1,4-Bis(trifluoromethyl)benzene | para | Symmetrical and strong electron withdrawal. |

Bis(methoxymethoxy)benzene Analogues

In contrast to the bis(trifluoromethyl)benzenes, bis(methoxymethoxy)benzene analogues are highly activated aromatic systems. The two electron-donating methoxymethoxy groups enrich the benzene ring with electron density through resonance. The positioning of these groups dictates the sites of highest electron density. For instance, in 1,4-bis(methoxymethoxy)benzene, the electron-donating effects reinforce each other, leading to a very nucleophilic ring, particularly at the positions ortho to each methoxymethoxy group. Crystallographic and computational studies on similar dimethoxybenzene derivatives show that these molecules tend to have planar phenyl rings and their electronic properties, such as HOMO-LUMO energy gaps, are indicative of their thermodynamic stability and reactivity. elsevier.es

The single methoxymethoxy group in 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene must counteract the strong deactivating effects of two trifluoromethyl groups, resulting in a significantly less nucleophilic ring compared to its bis(methoxymethoxy)benzene counterparts.

Comparative Reactivity Studies

The reactivity of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene in chemical transformations is a direct consequence of the electronic and steric environment created by its substituents.

Influence of Substituent Pattern on Aromatic Reactivity

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the benzene ring. Electron-donating groups increase the rate of reaction by stabilizing the positively charged intermediate (the arenium ion), while electron-withdrawing groups decrease the reaction rate by destabilizing this intermediate.

Mono-methoxymethoxybenzene analogues are highly reactive towards electrophiles, with the methoxymethoxy group strongly activating the ring.

Mono-trifluoromethylated analogues are significantly less reactive than benzene due to the deactivating nature of the trifluoromethyl group.

Bis(trifluoromethyl)benzene isomers are extremely unreactive towards electrophilic attack. The presence of two potent electron-withdrawing groups makes the formation of the cationic intermediate energetically unfavorable.

Bis(methoxymethoxy)benzene analogues are very reactive, often undergoing substitution under mild conditions due to the strong activation by two electron-donating groups.

In the case of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene , the benzene ring is strongly deactivated by the two trifluoromethyl groups. The activating effect of the methoxymethoxy group is largely overcome by the powerful inductive withdrawal of the two -CF3 groups. Consequently, this compound is expected to be significantly less reactive in electrophilic aromatic substitution reactions than benzene, and certainly much less reactive than its mono-methoxymethoxy or bis(methoxymethoxy) analogues.

Regioselectivity and Rate Differences in Chemical Transformations

The directing effect of the substituents governs the position of incoming electrophiles. The methoxymethoxy group is an ortho-, para-director because the lone pairs on the oxygen can stabilize the positive charge of the arenium ion intermediate through resonance when the electrophile attacks at these positions. The trifluoromethyl group is a meta-director because it destabilizes the arenium ion through its strong inductive effect, and this destabilization is most pronounced when the positive charge is at the ortho or para positions.

In 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene , the directing effects of the substituents are in conflict. The methoxymethoxy group at position 1 directs incoming electrophiles to positions 3, 5, and 6 (ortho and para positions relative to it, though position 2 is blocked). The trifluoromethyl group at position 2 directs to position 5 (meta), and the trifluoromethyl group at position 4 directs to positions 3 and 5 (meta).

The concerted directing influence points towards position 5 as a likely site of electrophilic attack, as it is meta to both trifluoromethyl groups and ortho to the methoxymethoxy group. Position 3 is also a possibility, being ortho to the methoxymethoxy group and meta to the trifluoromethyl group at position 4. However, the strong deactivation of the ring means that forcing conditions would likely be required for any substitution to occur. The rate of such a reaction would be significantly slower than that of benzene or any of the activated analogues.

| Compound | Expected Reactivity (vs. Benzene) | Major Regioisomers in Electrophilic Substitution |

|---|---|---|

| Methoxymethoxybenzene | Much Faster | ortho, para |

| Trifluoromethylbenzene | Slower | meta |

| 1,3-Bis(trifluoromethyl)benzene | Much Slower | meta to both CF3 groups |

| 1,4-Bis(methoxymethoxy)benzene | Very Much Faster | ortho to methoxymethoxy groups |

| 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | Significantly Slower | Position 5 (and possibly 3) |

Derivatives Bearing Additional Functional Groups

Halogenated Derivatives

The introduction of halogen atoms onto the 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene ring is a key step in generating versatile intermediates for further functionalization. The regioselectivity of electrophilic halogenation is dictated by the competing directing effects of the ortho,para-directing methoxymethoxy group and the meta-directing trifluoromethyl groups.

Given the strong deactivating and meta-directing influence of the two trifluoromethyl groups, the benzene ring is significantly electron-deficient. However, the methoxymethoxy group, being an ortho,para-director, activates the positions ortho and para to it. In the case of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, the positions C3, C5, and C6 are available for substitution. The methoxymethoxy group at C1 directs towards C2 (already substituted), C4 (already substituted), and C6. The trifluoromethyl group at C2 directs towards C4 (already substituted) and C6. The trifluoromethyl group at C4 directs towards C2 (already substituted) and C6. Consequently, electrophilic attack is strongly favored at the C6 position.

Standard electrophilic halogenating agents can be employed for these transformations. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent, while chlorination can be carried out with reagents like N-chlorosuccinimide (NCS). The use of a Lewis acid catalyst, such as iron(III) bromide for bromination or aluminum chloride for chlorination, can enhance the electrophilicity of the halogenating agent and promote the reaction. chemguide.co.uk

Table 1: Halogenation of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene

| Halogenating Agent | Catalyst/Conditions | Major Product | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, reflux | 1-Bromo-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | Hypothetical |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | 1-Bromo-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | chemguide.co.uk |

| N-Chlorosuccinimide (NCS) | Acetic acid, heat | 1-Chloro-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | Hypothetical |

| Chlorine (Cl₂) | Aluminum chloride (AlCl₃) | 1-Chloro-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | chemguide.co.uk |

Introduction of Azide (B81097), Amino, and Other Moieties

The introduction of nitrogen-containing functional groups, such as azide and amino moieties, onto the 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene framework typically proceeds through a multi-step sequence, often involving a halogenated or nitrated intermediate.

Azide Derivatives:

The synthesis of azido (B1232118) derivatives is commonly achieved via nucleophilic aromatic substitution (SNA) on a suitable halogenated precursor. The presence of the two strongly electron-withdrawing trifluoromethyl groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide by an azide anion. masterorganicchemistry.comlibretexts.org For example, a 6-halo-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene derivative can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding 6-azido derivative. nih.govresearchgate.netresearchgate.net

Table 2: Synthesis of 6-Azido-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| 1-Bromo-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | Sodium azide (NaN₃) | DMF | 80-120 °C | 6-Azido-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | nih.gov |

| 1-Chloro-6-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | Sodium azide (NaN₃) | DMSO | 100-140 °C | 6-Azido-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | researchgate.net |

This table illustrates a plausible synthetic route based on known reactivity patterns. Specific experimental validation for this exact transformation may not be publicly documented.

Amino Derivatives:

The introduction of an amino group is often accomplished through the reduction of a nitro derivative. Nitration of 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene is expected to occur at the C6 position due to the combined directing effects of the substituents. A mixture of nitric acid and sulfuric acid is a standard nitrating agent for deactivated aromatic rings. google.com

Once the nitro group is in place, it can be reduced to an amine using various established methods. Common reducing agents include metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). wikipedia.orgmasterorganicchemistry.comcsbsju.eduyoutube.comyoutube.com The choice of reducing agent may depend on the presence of other functional groups in the molecule. The methoxymethoxy (MOM) ether is generally stable under many reduction conditions but can be sensitive to strong acids.

Table 3: Synthesis of 6-Amino-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

| 1. Nitration | 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | HNO₃, H₂SO₄ | 0-25 °C | 1-(Methoxymethoxy)-6-nitro-2,4-bis(trifluoromethyl)benzene | google.com |

| 2. Reduction | 1-(Methoxymethoxy)-6-nitro-2,4-bis(trifluoromethyl)benzene | Fe, NH₄Cl, H₂O/EtOH | Reflux | 6-Amino-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | wikipedia.org |

| 2. Reduction | 1-(Methoxymethoxy)-6-nitro-2,4-bis(trifluoromethyl)benzene | H₂, Pd/C | RT, 1 atm | 6-Amino-1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene | masterorganicchemistry.com |

The data in this table is derived from general procedures for nitration and nitro group reduction on analogous aromatic systems.

Introduction of Other Moieties:

The functionalized derivatives, particularly the halogenated and amino compounds, serve as valuable precursors for the introduction of a wide array of other chemical moieties through various cross-coupling reactions and other transformations. For instance, the amino group can be diazotized and converted to a variety of other functional groups. Halogenated derivatives can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively. These subsequent transformations significantly expand the chemical space accessible from 1-(methoxymethoxy)-2,4-bis(trifluoromethyl)benzene.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Future synthetic research will likely prioritize the development of more efficient, sustainable, and scalable methods for the preparation of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. This includes a move away from traditional methods towards greener and more catalytically driven processes.

The principles of green chemistry are expected to heavily influence the future synthesis of this compound. Traditional methods for introducing the methoxymethyl (MOM) protecting group often involve reagents like chloromethyl methyl ether, which is a known carcinogen. Future research will likely focus on safer alternatives. One promising avenue is the use of dimethoxymethane (B151124) with environmentally benign acid catalysts.

Key areas of exploration in green synthesis may include:

Solvent-Free Reactions: The development of solid-state or solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions.

Renewable Reagents: Investigating the use of reagents derived from renewable feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A simple and clean procedure for the preparation of methoxymethyl ethers of phenols has been described using a 1:1 mixture of methoxymethyl chloride and methyl acetate (B1210297) in ether at room temperature. upm.edu.my

The development of novel catalytic systems will be crucial for improving the efficiency and selectivity of the synthesis of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. This includes both the introduction of the trifluoromethyl groups and the subsequent O-methoxymethylation.

Table 1: Potential Catalytic Approaches for Synthesis

| Catalytic Approach | Description | Potential Advantages |

| Solid Acid Catalysis | Use of heterogeneous solid acids, such as zeolites or sulfated zirconia, for the O-methoxymethylation step. iupac.orgku.edu | Ease of catalyst separation and recycling, reduced corrosion, and potential for continuous flow processes. iupac.org |

| Photocatalysis | Utilization of visible-light photoredox catalysis for either the trifluoromethylation of the aromatic ring or the formation of the MOM ether. | Mild reaction conditions, high selectivity, and the ability to use low-energy light sources. |

| Organocatalysis | Employment of small organic molecules to catalyze the desired transformations, avoiding the use of potentially toxic or expensive metal catalysts. | Lower toxicity, reduced cost, and often milder reaction conditions. |

Research into solid acid catalysts like mesoporous silicas is an active area, as these materials can be tailored for specific reactions involving bulky substrates. ku.edu Photocatalytic methods are also gaining traction for their ability to facilitate challenging bond formations under gentle conditions. mdpi.com

Advanced Applications in Diverse Chemical Fields

The unique combination of a protected hydroxyl group and two strongly electron-withdrawing trifluoromethyl groups suggests that 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene could be a valuable building block in several advanced applications.

The trifluoromethyl groups in 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene can significantly influence the electronic properties and stability of larger molecular systems. This makes it an attractive precursor for the development of novel functional materials.

Future research could explore its incorporation into:

Organic Semiconductors: Trifluoromethylation of aromatic compounds is a known strategy to create air-stable n-type organic semiconductors. acs.org The presence of these groups can lower the HOMO and LUMO energy levels, which is beneficial for electron transport. acs.org

Fluorinated Polymers: Incorporation into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. The rational introduction of fluorine can have a profound influence on a wide range of physical properties. digitellinc.com

Liquid Crystals: The introduction of fluorine-containing groups is a well-established strategy for modifying the mesogenic properties of liquid crystalline materials. digitellinc.com

Table 2: Potential Functional Material Applications

| Material Type | Potential Role of the Compound | Desired Properties |

| Organic Field-Effect Transistors (OFETs) | As a building block for the active semiconductor layer. | High electron mobility, air stability, and solution processability. |

| High-Performance Polymers | As a monomer or additive. | Increased thermal stability, chemical inertness, low dielectric constant. |

| Advanced Displays | As a component of liquid crystal mixtures. | Tailored birefringence, dielectric anisotropy, and viscosity. |

The trifluoromethyl groups are excellent handles for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) imaging. nih.govresearchgate.netsemanticscholar.orgnih.govnih.gov This opens up possibilities for developing chemical probes for biological and materials science applications.

Potential future applications in this area include:

¹⁹F NMR Probes: The two trifluoromethyl groups at distinct positions on the benzene (B151609) ring could provide sensitive reporters of the local chemical environment. nih.gov Probes based on 3,5-bis(trifluoromethyl)benzene moieties have been reported to be particularly sensitive. nih.gov

PET Imaging Agents: After deprotection of the MOM ether and subsequent derivatization, the bis(trifluoromethyl)benzene core could be incorporated into molecules targeted to specific biological receptors for in vivo imaging. nih.govresearchgate.netsemanticscholar.orgnih.gov The trifluoromethyl group is a versatile structural motif in the design of PET tracers. nih.govresearchgate.netsemanticscholar.orgnih.gov

Dual Imaging Agents: The compound could be a precursor to multimodal imaging agents that combine fluorescence and ¹⁹F MRI capabilities. rsc.org

Integration of Machine Learning and AI in Compound Design and Reaction Prediction

The complexity of designing fluorinated molecules and predicting their reaction outcomes makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI).

Future research will likely leverage these computational tools to:

Predict Reaction Outcomes: AI models can be trained on large datasets of chemical reactions to predict the products and yields of novel transformations, including the synthesis of 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene. beilstein-journals.orgchemrxiv.orgsemanticscholar.org

Optimize Reaction Conditions: Machine learning algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., catalyst, solvent, temperature) to identify optimal conditions with minimal experimental effort. beilstein-journals.orgchemrxiv.orgsemanticscholar.orgduke.edunih.gov

Design Novel Functional Materials: AI can be used to screen virtual libraries of compounds derived from 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene to identify candidates with desired electronic, optical, or physical properties for specific applications. nih.govacs.orgrsc.org

Table 3: Application of AI and Machine Learning

| AI/ML Application | Description | Potential Impact |

| Retrosynthetic Analysis | AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. | Accelerates the discovery of new synthetic pathways. |

| Property Prediction | Machine learning models can predict key properties such as solubility, stability, and electronic characteristics of new molecules based on their structure. | Reduces the need for extensive experimental screening. |

| High-Throughput Virtual Screening | Computational methods can rapidly evaluate large numbers of virtual compounds for their potential in various applications, from materials science to drug discovery. rsc.org | Focuses experimental efforts on the most promising candidates. |

The integration of these computational approaches promises to significantly accelerate the research and development cycle for 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene and related compounds, unlocking their full potential in a shorter timeframe.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, utilizing machine learning (ML) and quantum chemical calculations, is poised to revolutionize the use of complex reagents and building blocks in synthesis. researchgate.net For a molecule such as 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, these models can forecast reaction outcomes, thereby saving significant time and resources that would otherwise be spent on empirical experimentation. researchgate.net

Reactivity Prediction: The reactivity of the benzene ring is heavily influenced by the electronic effects of its substituents: the electron-donating methoxymethoxy (MOM) ether and the two strongly electron-withdrawing trifluoromethyl (CF₃) groups. Computational tools, particularly those based on Density Functional Theory (DFT), can be used to calculate molecular properties and reactivity indices. researchgate.netnih.gov These descriptors help in predicting the most likely sites for electrophilic or nucleophilic attack, which is crucial for planning synthetic routes. For instance, models can predict the regioselectivity of aromatic C–H functionalization, a critical class of reactions for creating complex molecules. rsc.org

Selectivity in Transformations: One of the key challenges in organic synthesis is controlling selectivity (chemo-, regio-, and stereoselectivity). Machine learning algorithms, trained on large datasets of reactions, can identify subtle patterns that govern the outcome of a transformation. researchgate.netacs.org For 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene, this could be applied to predict:

Regioselectivity: The outcome of reactions like halogenation, nitration, or metalation on the aromatic ring.

Chemoselectivity: The conditions needed to react at the aromatic ring without cleaving the MOM protecting group, or vice-versa. The compatibility of the methoxymethyl group in various transformations has been noted in synthetic contexts. acs.org

The development of predictive models relies on featurizing molecules, which means converting their structures into numerical descriptors that an algorithm can process. A conceptual summary of descriptors relevant to predictive modeling for this compound is presented below.

| Descriptor Type | Specific Examples | Relevance to 1-(Methoxymethoxy)-2,4-bis(trifluoromethyl)benzene |

| Electronic | Hammett parameters, Partial atomic charges, Frontier molecular orbital energies (HOMO/LUMO) | Predicts the electron density distribution on the aromatic ring, indicating sites prone to electrophilic or nucleophilic attack. The strong withdrawing nature of the CF₃ groups significantly lowers HOMO/LUMO energies. researchgate.netnih.gov |

| Steric | Sterimol parameters, Cone angles, van der Waals volume | Quantifies the bulkiness of the MOM-ether and CF₃ groups, which is critical for predicting regioselectivity in reactions where steric hindrance is a controlling factor. |

| Topological | Molecular connectivity indices, Wiener index | Encodes the atom-connectivity and branching of the molecule, useful for training general machine learning models on large, diverse reaction datasets. |